2-Butyl-5-methylhex-4-EN-1-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
560131-01-3 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2-butyl-5-methylhex-4-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-4-5-6-11(9-12)8-7-10(2)3/h7,11-12H,4-6,8-9H2,1-3H3 |
InChI Key |
RFUQDLXFOUYRAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=C(C)C)CO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butyl 5 Methylhex 4 En 1 Ol and Its Analogues
Retrosynthetic Analysis of the 2-Butyl-5-methylhex-4-EN-1-OL Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing an efficient synthetic route.
Strategic Disconnections and Key Precursor Identification
The primary functional group in this compound is a primary allylic alcohol. A key disconnection can be made at the carbon-carbon bond adjacent to the hydroxyl-bearing carbon (C1-C2 bond). This leads to two main synthons: a butyl group nucleophile and a 2-isopropylacrolein derivative.
A logical retrosynthetic pathway for this compound is as follows:
Disconnection 1 (C4-C5 bond): The trisubstituted double bond can be formed via a Wittig reaction or a related olefination strategy. organic-chemistry.orgmdpi.com This disconnection points to a phosphonium (B103445) ylide derived from isobutyraldehyde (B47883) and a corresponding aldehyde as key precursors.
Disconnection 2 (C2-C(Butyl) bond): The bond between the main chain and the butyl group at the C2 position can be formed through the nucleophilic addition of a butyl organometallic reagent (e.g., butylmagnesium bromide) to an α,β-unsaturated aldehyde. masterorganicchemistry.comchadsprep.com This identifies a butyl Grignard reagent and 5-methylhex-4-en-2-al as precursors.
Disconnection 3 (C1-O bond): The primary alcohol can be obtained from the reduction of a corresponding aldehyde or carboxylic acid derivative.
Based on these disconnections, key precursors for the synthesis of this compound can be identified as:
Isovaleraldehyde
Valeraldehyde
Butylmagnesium bromide
Triphenylphosphine
Evaluation of Convergent Versus Linear Synthesis Pathways
Synthetic strategies can be broadly categorized as linear or convergent.
A convergent synthesis of this compound could involve the reaction of a butyl organometallic reagent with a pre-formed unsaturated aldehyde containing the iso-propylidene group. This is often a more efficient route. rsc.orgdicp.ac.cn
Contemporary Approaches to Carbon-Carbon Bond Formation
The construction of the carbon skeleton of this compound relies on robust and selective carbon-carbon bond-forming reactions.
Stereoselective Alkylation and Addition Reactions (e.g., Grignard additions)
The introduction of the butyl group at the C2 position can be effectively achieved through the 1,2-addition of a butyl organometallic reagent, such as a Grignard reagent (butylmagnesium bromide) or an organolithium reagent, to an appropriate α,β-unsaturated aldehyde. masterorganicchemistry.comchadsprep.com The reaction of butylmagnesium bromide with an α,β-unsaturated aldehyde like 5-methylhex-4-en-2-al would yield the desired allylic alcohol scaffold. dalalinstitute.com The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
While Grignard reagents are highly effective, controlling the regioselectivity (1,2- vs. 1,4-addition) can sometimes be a challenge with α,β-unsaturated carbonyls. dalalinstitute.com However, for aldehydes, 1,2-addition is generally favored.
Olefinic Bond Construction and Functionalization
The trisubstituted alkene moiety in this compound is a key structural feature. The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. organic-chemistry.orgnih.gov In this case, the reaction would involve a phosphorus ylide and an aldehyde or ketone. For instance, the ylide generated from isobutyltriphenylphosphonium bromide could react with an appropriate aldehyde to form the desired double bond geometry. The stereochemical outcome of the Wittig reaction (E or Z isomer) can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.orgmdpi.com
The formation of alkenes is a cornerstone of organic synthesis as they serve as versatile intermediates for further functionalization. nih.govresearchgate.netresearchgate.netrsc.org Alkenes can undergo a wide variety of transformations, including oxidation, reduction, and addition reactions, allowing for the introduction of diverse functional groups.
Stereoselective and Asymmetric Synthesis of this compound and its Chiral Derivatives
Since the C2 carbon in this compound is a stereocenter, the development of stereoselective and asymmetric methods for its synthesis is of high importance to access enantiomerically pure forms of the molecule and its derivatives. Chiral allylic alcohols are valuable building blocks in the synthesis of natural products and pharmaceuticals. researchgate.netnih.govtandfonline.com
Several powerful methods exist for the asymmetric synthesis of chiral allylic alcohols: scispace.com
Catalytic Asymmetric Reduction of Enones: The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to secondary alcohols using a chiral oxazaborolidine catalyst and a borane (B79455) source. chem-station.comorganic-chemistry.orgpitt.edualfa-chemistry.comddugu.ac.in To apply this to this compound, one would first synthesize the corresponding α,β-unsaturated ketone, which could then be reduced asymmetrically to the chiral allylic alcohol.
Sharpless Asymmetric Epoxidation: The Sharpless epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgnumberanalytics.comtcichemicals.comorganic-chemistry.org While this reaction creates a chiral epoxide from an achiral allylic alcohol, subsequent regioselective opening of the epoxide can lead to the desired chiral diol, which can be further manipulated to give chiral derivatives of this compound. wikipedia.org The predictability of the stereochemical outcome based on the choice of the chiral tartrate ligand is a major advantage of this method. tcichemicals.com
The following table summarizes key asymmetric synthesis methods applicable to the synthesis of chiral allylic alcohols.
| Method | Reagents | Substrate | Product | Key Features |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine catalyst, Borane (e.g., BH₃·THF) | Prochiral α,β-unsaturated ketone | Chiral secondary allylic alcohol | High enantioselectivity, predictable stereochemistry. chem-station.comalfa-chemistry.com |
| Sharpless Asymmetric Epoxidation | Titanium tetra(isopropoxide), Diethyl tartrate (DET), tert-Butyl hydroperoxide (TBHP) | Prochiral primary or secondary allylic alcohol | Chiral 2,3-epoxyalcohol | Highly predictable enantioselectivity based on the tartrate enantiomer used. wikipedia.orgnumberanalytics.comtcichemicals.com |
| Asymmetric Grignard Addition | Grignard reagent, Chiral ligand | Aldehyde | Chiral secondary alcohol | Can provide access to chiral alcohols, but achieving high enantioselectivity can be challenging. dalalinstitute.com |
Enantioselective and Diastereoselective Control Strategies
Achieving precise control over the stereochemistry of this compound and its analogues is crucial, as the olfactory properties of chiral molecules are often dependent on their specific stereoisomeric form. Enantioselective and diastereoselective strategies are therefore central to the synthesis of these compounds. numberanalytics.comnumberanalytics.com
One common approach involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org For instance, chiral auxiliaries have been effectively used in the diastereoselective conjugate addition of organocuprates to enones, a reaction type that can be adapted for the synthesis of chiral alcohols. researchgate.net Similarly, the use of chiral amino alcohols like (S,S)-(+)-pseudoephedrine as auxiliaries can facilitate highly diastereoselective tandem conjugate addition and α-alkylation reactions, leading to chiral α,β-branched alcohols after removal of the auxiliary. nih.gov
Substrate control is another key strategy where the inherent chirality of a starting material dictates the stereochemistry of the product. numberanalytics.com For example, the use of enantiomerically pure homoallylic alcohols in iron-catalyzed Prins cyclizations can yield products with complete diastereoselectivity. nih.gov Furthermore, systematic screening of reaction conditions, including solvents and catalysts, can be employed to optimize diastereoselectivity. numberanalytics.com
Chiral Auxiliary and Organocatalysis in Stereodirected Syntheses
The combination of chiral auxiliaries and organocatalysis offers a powerful toolkit for the stereodirected synthesis of complex molecules. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a key technology in asymmetric synthesis. units.it
Chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultam, are widely used to induce diastereoselectivity in various reactions. numberanalytics.com For example, α,β-unsaturated amides derived from the chiral amino alcohol (S,S)-(+)-pseudoephedrine undergo clean and diastereoselective tandem conjugate addition/α-alkylation reactions. nih.gov The chiral auxiliary can be easily removed to furnish the desired chiral nonracemic α,β-branched alcohols. nih.gov
Organocatalysis provides a complementary approach to achieving stereocontrol. Chiral amines, such as derivatives of proline, can catalyze the asymmetric conjugate addition of aldehydes and ketones to nitroalkenes, a key step in the synthesis of functionalized chiral building blocks. mdpi.com For instance, the use of a TMS-protected diphenylprolinol catalyst in a tandem Michael–Henry reaction sequence affords chiral trisubstituted cyclohexane (B81311) carbaldehydes with high diastereo- and enantioselectivity. units.it The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, has further expanded the scope and efficiency of these transformations. mdpi.com
The synergy between chiral auxiliaries and organocatalysis is evident in chemoenzymatic cascades, where organocatalyzed reactions are combined with biocatalytic steps to build structural complexity in a one-pot process. nih.gov This approach has been successfully applied to the synthesis of chiral nitro alcohols, demonstrating the potential for creating highly functionalized and stereochemically defined molecules. nih.gov
Application of Transition Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for the construction of carbon-carbon and carbon-heteroatom bonds with high levels of stereocontrol. mdpi.com Two notable examples of such transformations are the asymmetric Prins cyclization and asymmetric conjugate addition, both of which are relevant to the synthesis of chiral alcohols like this compound and its analogues.
Asymmetric Prins Cyclization:
The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of the resulting carbocation by a nucleophile. nih.gov When applied intramolecularly with chiral catalysts, this reaction can provide a powerful means of constructing chiral cyclic ethers and alcohols. Recent advances have focused on the use of earth-abundant transition metals like iron to catalyze these cyclizations under environmentally benign conditions. nih.gov For example, iron halides have been used as catalysts in combination with a silyl (B83357) halide to effect the Prins cyclization, affording dihydropyrans with high diastereoselectivity. nih.gov Furthermore, the use of chiral ligands in conjunction with metal catalysts, such as a copper(I) chloride/chiral Brønsted acid system, has enabled the first catalytic enantioselective Prins cyclizations. acs.org
Asymmetric Conjugate Addition:
Asymmetric conjugate addition reactions are a fundamental tool for the creation of chiral carbon-carbon bonds. researchgate.net In the context of synthesizing chiral alcohols, this reaction can involve the addition of an organometallic reagent to an α,β-unsaturated carbonyl compound. Copper catalysts are frequently employed for this purpose, and the use of chiral ligands can induce high levels of enantioselectivity. rug.nl For instance, copper(I)-based catalytic systems with chiral diphosphine ligands have been developed for the asymmetric 1,2-addition of Grignard reagents to α-substituted α,β-unsaturated ketones, yielding chiral tertiary allylic alcohols with high enantioselectivity. rug.nl Palladium catalysis has also been instrumental in developing highly efficient and selective conjugate addition reactions. oup.com
Table 1: Examples of Transition Metal-Catalyzed Asymmetric Transformations
| Transformation | Catalyst System | Substrate Type | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Asymmetric Prins Cyclization | Iron Halides / TMS-Halide | Homoallylic alcohol and aldehyde | Dihydropyran | High diastereoselectivity, earth-abundant metal. nih.gov | nih.gov |
| Asymmetric Prins Cyclization | CuCl / Chiral Brønsted Acid | Homoallylic alcohol and aldehyde | Enantioenriched cyclic ether | First catalytic enantioselective version. acs.org | acs.org |
| Asymmetric Conjugate Addition | Cu(I) / Chiral Diphosphine | α,β-Unsaturated Ketone | Chiral Tertiary Allylic Alcohol | High enantioselectivity in 1,2-addition. rug.nl | rug.nl |
| Asymmetric Conjugate Addition | Pd / Chiral Ligand | α,β-Unsaturated Carbonyl | Chiral Carbonyl Compound | High efficiency and selectivity. oup.com | oup.com |
Green Chemistry Principles in the Synthesis of this compound Analogues
The fragrance industry is increasingly embracing the principles of green chemistry to develop more sustainable and environmentally friendly production methods. premiumbeautynews.comonscent.com This shift is driven by consumer demand for natural and sustainable products, as well as the need to conserve biodiversity and reduce the environmental impact of chemical manufacturing. onscent.com The synthesis of this compound analogues is no exception, with a growing focus on atom economy, sustainable catalysts, and greener reaction media. nih.gov
Atom Economy and Efficiency in Reaction Design
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. pnas.org Reactions with high atom economy are those that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. pnas.org
In the context of synthesizing fragrance compounds like this compound analogues, designing reactions with high atom economy is a key green chemistry objective. This often involves favoring addition reactions over substitution or elimination reactions, which inherently generate byproducts. For example, catalytic reactions such as hydrogenations and oxidations, which can have high atom economy, are being increasingly explored. pnas.org
Development of Sustainable Catalytic Systems and Reaction Media
The development of sustainable catalytic systems and the use of environmentally benign reaction media are central to the implementation of green chemistry in the synthesis of fine chemicals and fragrances. onscent.comrsc.org
Sustainable Catalytic Systems:
The focus is on replacing stoichiometric reagents with catalytic alternatives, particularly those based on abundant and non-toxic metals. google.com For instance, there is a significant effort to develop catalytic processes for the production of key intermediates like allyl alcohol from renewable resources such as glycerol (B35011), a byproduct of biodiesel production. google.comrsc.org Researchers have developed tri-metallic promoted aluminosilicate (B74896) zeolite catalysts for the gas-phase conversion of glycerol to allyl alcohol. google.com Vanadium-based catalysts are also being explored for the epoxidation of allylic alcohols, a key transformation in the synthesis of many fragrance compounds. mdpi.com
Biocatalysis is another cornerstone of sustainable chemistry. mdpi.com Enzymes can catalyze a wide range of reactions with high selectivity and under mild conditions, often in aqueous media. mdpi.compersonalcaremagazine.com The use of enzymes in non-conventional media like supercritical carbon dioxide can further enhance their stability and facilitate product recovery. personalcaremagazine.com
Sustainable Reaction Media:
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic solvents (VOCs) are often toxic, flammable, and contribute to air pollution. Green chemistry promotes the use of alternative reaction media such as water, supercritical carbon dioxide (scCO2), and ionic liquids. pnas.orgrsc.org
Water: As a solvent, water is non-toxic, non-flammable, and abundant. mdpi.com While the low solubility of many organic compounds in water can be a challenge, the use of co-solvents or biphasic systems can overcome this limitation. rsc.orgmdpi.com
Supercritical Carbon Dioxide (scCO2): scCO2 is a non-toxic, non-flammable, and readily available solvent with tunable properties. pnas.orgpersonalcaremagazine.com It has high diffusivity and low viscosity, which can enhance reaction rates. personalcaremagazine.com Furthermore, it is easily separated from the product by simple depressurization. pnas.org
Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, making them non-volatile. They can be designed to have specific solvent properties and can often be recycled. rsc.org
The synergistic optimization of the catalyst, solvent system, and reaction conditions is crucial for developing truly sustainable synthetic processes. oup.com For example, a palladium/hydroquinone catalytic system has been developed for aerobic allylic C-H functionalization in an ethanol (B145695)/water mixture, demonstrating high efficiency and broad substrate scope under mild conditions. oup.com
Table 2: Green Chemistry Approaches in Fragrance Synthesis
| Green Chemistry Principle | Application in Fragrance Synthesis | Example | Reference |
|---|---|---|---|
| Atom Economy | Designing reactions that maximize the incorporation of reactants into the final product. | Catalytic cascade reactions to reduce intermediate purification steps. | rsc.org |
| Sustainable Catalysis | Using catalysts derived from abundant, non-toxic materials and employing biocatalysis. | Tri-metallic promoted aluminosilicate zeolite catalysts for allyl alcohol production from glycerol. | google.com |
| Sustainable Reaction Media | Replacing volatile organic solvents with greener alternatives like water, scCO2, and ionic liquids. | Use of supercritical CO2 with ethanol as a co-solvent for extractions and biocatalysis. | personalcaremagazine.com |
Organic Reactions and Chemical Transformations of 2 Butyl 5 Methylhex 4 En 1 Ol
Electrophilic Additions to the Alkene Moiety of 2-Butyl-5-methylhex-4-EN-1-OL
The carbon-carbon double bond in this compound is susceptible to electrophilic attack, leading to a variety of functionalized derivatives. The outcomes of these reactions are largely dictated by the stability of the intermediate carbocation and the nature of the attacking electrophile.
Regioselectivity and Stereochemical Outcomes in Hydrohalogenation
The addition of hydrogen halides (HX) to the double bond of this compound is expected to follow Markovnikov's rule. lumenlearning.commasterorganicchemistry.com Protonation of the alkene will preferentially occur at the less substituted carbon (C4) to generate a more stable tertiary carbocation at C5. Subsequent attack by the halide anion (X⁻) on this carbocation will yield the corresponding 5-halo-2-butyl-5-methylhexan-1-ol.
The stereochemistry of this addition is generally not highly selective, as the planar carbocation intermediate can be attacked from either face by the nucleophilic halide. openochem.orgyoutube.com If the starting material were enantiomerically pure, this would likely lead to a racemic or diastereomeric mixture of products, depending on the influence of the existing stereocenter at C2.
Table 1: Predicted Products of Hydrohalogenation of this compound
| Reagent | Major Product | Regioselectivity |
| HCl | 5-chloro-2-butyl-5-methylhexan-1-ol | Markovnikov |
| HBr | 5-bromo-2-butyl-5-methylhexan-1-ol | Markovnikov |
| HI | 5-iodo-2-butyl-5-methylhexan-1-ol | Markovnikov |
Investigation of Carbocation Intermediates and Rearrangement Pathways
The formation of a carbocation intermediate during electrophilic addition opens the possibility of molecular rearrangements to form more stable carbocations. fiveable.melibretexts.orgpressbooks.pub In the case of this compound, the initially formed tertiary carbocation at C5 is already relatively stable. However, under strongly acidic conditions or with certain electrophiles, rearrangements such as hydride or alkyl shifts could potentially occur, although they are less likely given the stability of the initial intermediate. youtube.com For instance, a 1,2-hydride shift from C6 to C5 is theoretically possible but would lead to a less stable secondary carbocation. Therefore, products derived from the unrearranged carbocation are expected to be major. masterorganicchemistry.com
Intramolecular Cyclization Reactions Involving the Alcohol and Alkene Functions
The proximate positioning of the hydroxyl group and the double bond in this compound allows for intramolecular cyclization reactions, providing a powerful tool for the synthesis of heterocyclic compounds. nih.govyoutube.comuchicago.eduyoutube.com
Prins Cyclization and Related Oxonium-Ene Methodologies
In the presence of a Lewis or Brønsted acid, the hydroxyl group of this compound can participate in an intramolecular Prins-type cyclization. nih.govnih.govacs.orgnih.govscilit.comorganic-chemistry.orgbeilstein-journals.orgwikipedia.orgresearchgate.net The reaction is initiated by the formation of an oxonium ion, which is then attacked by the nucleophilic double bond. This cyclization would lead to the formation of a tetrahydropyran (B127337) ring. The specific outcome depends on the reaction conditions. The intermediate carbocation can be trapped by a nucleophile or lose a proton to yield different substituted tetrahydropyran derivatives.
Diastereocontrol and Mechanistic Insights in Cycloaddition Processes
The diastereoselectivity of the cyclization is a critical aspect, often controlled by the conformation of the transition state. fiveable.menih.govacs.org The substituents on the forming ring will tend to adopt equatorial positions to minimize steric hindrance, leading to a predictable stereochemical outcome. The stereocenter at C2 in the starting material can also influence the facial selectivity of the intramolecular attack, potentially leading to a high degree of diastereocontrol. nih.gov Mechanistic studies on similar systems suggest that the reaction proceeds through a chair-like transition state. nih.govnih.gov
Table 2: Potential Products from Intramolecular Cyclization of this compound
| Reaction Type | Catalyst | Potential Product Core Structure |
| Prins-type Cyclization | H⁺ or Lewis Acid | Tetrahydropyran |
| Haloetherification | I₂ | Iodinated Tetrahydropyran |
Oxidative and Reductive Transformations of this compound
The dual functionality of this compound allows for selective oxidative or reductive transformations at either the alcohol or the alkene. nih.gov
The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of reagents. rsc.orgacs.orgorganic-chemistry.org For instance, pyridinium (B92312) chlorochromate (PCC) would selectively oxidize the alcohol to the corresponding aldehyde, 2-butyl-5-methylhex-4-enal, leaving the double bond intact. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions could lead to cleavage of the double bond or oxidation to a carboxylic acid.
Conversely, the double bond can be selectively reduced. Catalytic hydrogenation using a palladium catalyst (Pd/C) would reduce the alkene to an alkane, yielding 2-butyl-5-methylhexan-1-ol. oup.com Chemoselective reduction of the double bond in the presence of the alcohol is a common transformation. rsc.orgnih.govrsc.orgjst.go.jp It is also possible to reduce both functionalities under more forcing conditions.
Table 3: Summary of Oxidative and Reductive Transformations
| Transformation | Reagent | Product |
| Oxidation of Alcohol | PCC | 2-Butyl-5-methylhex-4-enal |
| Oxidation of Alcohol | KMnO₄ (strong) | 2-Butyl-5-methylhex-4-enoic acid |
| Reduction of Alkene | H₂, Pd/C | 2-Butyl-5-methylhexan-1-ol |
Selective Oxidation of the Primary Alcohol Functionality
The primary alcohol group in this compound can be selectively oxidized to the corresponding aldehyde, 2-butyl-5-methylhex-4-enal, or further to the carboxylic acid, 2-butyl-5-methylhex-4-enoic acid, depending on the chosen oxidant and reaction conditions. For the selective oxidation to the aldehyde, mild reagents are required to prevent over-oxidation and to preserve the integrity of the double bond.
Commonly employed reagents for this transformation include pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). Another effective method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base such as triethylamine (B128534) (Et₃N). The Dess-Martin periodinane (DMP) is another mild oxidant that can efficiently convert the primary alcohol to the aldehyde at room temperature. organic-chemistry.org
For the oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid) can be used, although it may also interact with the double bond under certain conditions. organic-chemistry.org A two-step procedure, involving initial oxidation to the aldehyde followed by treatment with sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger, is often a more chemoselective approach to the carboxylic acid.
| Reagent/Method | Product | Key Features |
| PCC or PDC | Aldehyde | Mild, selective for aldehyde formation. |
| Swern Oxidation | Aldehyde | Low temperature, avoids heavy metals. |
| Dess-Martin Periodinane | Aldehyde | Room temperature, neutral conditions. |
| Jones Reagent | Carboxylic Acid | Strong oxidant, potential for side reactions. |
| Aldehyde to NaClO₂ | Carboxylic Acid | Two-step, highly selective for carboxylic acid. |
Chemoselective Reduction of the Unsaturated Moiety
The chemoselective reduction of the carbon-carbon double bond in this compound to yield 2-butyl-5-methylhexan-1-ol, while leaving the primary alcohol intact, is a valuable transformation. Catalytic hydrogenation is the most common method for this purpose. The reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel, under an atmosphere of hydrogen gas.
The choice of catalyst and reaction conditions can be crucial to prevent hydrogenolysis of the primary alcohol, which can sometimes occur, especially with palladium-based catalysts at elevated temperatures and pressures. Using milder conditions, such as lower hydrogen pressure and temperature, generally favors the selective reduction of the alkene.
| Catalyst | Conditions | Product |
| Pd/C | H₂, room temp, atm pressure | 2-butyl-5-methylhexan-1-ol |
| PtO₂ | H₂, room temp, atm pressure | 2-butyl-5-methylhexan-1-ol |
| Raney Ni | H₂, room temp, atm pressure | 2-butyl-5-methylhexan-1-ol |
Further Functional Group Interconversions and Derivatizations
The hydroxyl group of this compound is a versatile handle for a wide array of functional group interconversions and derivatizations.
Esterification, Etherification, and Protecting Group Strategies
Esterification: The primary alcohol can be readily converted to its corresponding ester through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, by reaction with an acyl chloride or acid anhydride in the presence of a base like pyridine (B92270) or triethylamine. chemguide.co.ukmasterorganicchemistry.comorganic-chemistry.org These esters are often valuable as fragrances, flavorings, or as intermediates in further synthetic transformations.
Etherification: The formation of ethers from this compound can be achieved through the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgyoutube.com This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide. Due to the steric hindrance around the hydroxyl group, this reaction is most effective with less hindered alkyl halides.
Protecting Group Strategies: In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent its interference with reactions targeting other parts of the molecule. Common protecting groups for primary alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. pearson.comuwindsor.cachemistrysteps.commasterorganicchemistry.comyoutube.com These are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are stable to a wide range of reaction conditions but can be selectively removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).
Halogenation and Halocyclization Reactions for Heterocycle Formation
The hydroxyl group can be replaced by a halogen through reaction with various reagents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield the corresponding alkyl chloride or bromide. The presence of the double bond opens up the possibility of halocyclization reactions. For instance, treatment with an electrophilic halogen source, such as N-bromosuccinimide (NBS) in the presence of water, could potentially lead to the formation of a substituted tetrahydrofuran (B95107) derivative through an intramolecular cyclization process. The regioselectivity of such a cyclization would be governed by Baldwin's rules.
Skeletal Rearrangements and Functional Group Migrations
Allylic alcohols like this compound can undergo skeletal rearrangements under certain conditions. nih.govrsc.orgnih.govcambridgescholars.comnih.govresearchgate.net For example, acid-catalyzed dehydration could lead to the formation of a conjugated diene through elimination and rearrangement. The specific products would depend on the stability of the intermediate carbocations and the reaction conditions. Functional group migrations, such as the rsc.orgrsc.org-sigmatropic rearrangement of an allylic ester derived from this alcohol (e.g., the Claisen rearrangement), could also be envisioned, leading to the formation of a new carbon-carbon bond and a rearranged carbon skeleton.
Advanced Catalytic Transformations
Modern catalytic methods offer powerful tools for the transformation of allylic alcohols. For this compound, transition metal-catalyzed reactions can provide access to a variety of valuable products with high selectivity.
Allylic Substitution: The hydroxyl group can be activated by conversion to a better leaving group (e.g., a carbonate or phosphate) and then displaced by a nucleophile in the presence of a palladium or iridium catalyst. This allows for the stereoselective formation of new carbon-carbon or carbon-heteroatom bonds at the allylic position.
Metathesis: While the internal double bond is generally less reactive in metathesis reactions than a terminal one, it could potentially participate in cross-metathesis with other alkenes in the presence of a suitable ruthenium or molybdenum catalyst, leading to the formation of new, more complex unsaturated alcohols.
Palladium-Catalyzed Cross-Coupling and Functionalization Reactions
There is no available scientific literature detailing the use of this compound as a substrate in palladium-catalyzed cross-coupling and functionalization reactions. While palladium catalysis is a widely studied and versatile tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, specific examples and research findings involving this particular allylic alcohol are not reported in the public domain.
Copper and Cobalt-Mediated Olefin Activation and Coupling
Similarly, a thorough review of chemical databases and academic journals has yielded no information on the application of copper or cobalt-mediated olefin activation and coupling reactions to this compound. These transition metals are known to catalyze a variety of transformations involving olefins, yet no studies have been published that specifically investigate their reactivity with this compound.
Olefin Metathesis for Macrocyclization and Skeletal Modifications
There are no documented instances of this compound being utilized in olefin metathesis reactions for the purpose of macrocyclization or other skeletal modifications. Olefin metathesis is a powerful method for the rearrangement of carbon-carbon double bonds, but its application to this specific substrate has not been described in the available scientific literature.
Mechanistic Investigations and Theoretical Studies of 2 Butyl 5 Methylhex 4 En 1 Ol Reactivity
Detailed Elucidation of Reaction Mechanisms and Transient Intermediates
The chemical transformations of 2-Butyl-5-methylhex-4-en-1-ol can proceed through several mechanistic pathways, often involving transient intermediates that dictate the final product structure. Key reactions include oxidative cyclizations and ozonolysis.
Oxidative Cyclization: As a γ,δ-unsaturated alcohol, this compound is a prime candidate for intramolecular oxidative cyclization to form substituted tetrahydrofuran (B95107) derivatives. These reactions can be catalyzed by various transition metals, particularly palladium. In a typical Pd(II)-catalyzed Wacker-type cyclization, the palladium catalyst coordinates to the alkene, activating it for intramolecular nucleophilic attack by the hydroxyl group. mdpi.com This process generally proceeds through an anti-oxypalladation step to form a transient alkyl-palladium(II) intermediate. Subsequent β-hydride elimination releases the cyclized product and a Pd(0) species, which is then reoxidized to Pd(II) to complete the catalytic cycle. mdpi.comdiva-portal.org
Alternatively, reactions involving single electron transfer (SET) can generate radical cation intermediates. psu.edu For unsaturated alcohols, selective oxidation at the electron-rich double bond can initiate a cyclization cascade. The regiochemistry of such radical cation ring closures is a key area of study; for instance, while hex-5-enyl radicals typically undergo 5-exo-trig cyclization, analogous radical cations often favor a 6-endo-trig pathway. psu.edu The presence and nature of solvent, such as an alcohol, can significantly influence the reaction's regioselectivity by potentially participating in the dissociation of the radical cation intermediate. psu.edu
Ozonolysis: Reaction with ozone provides a method for cleaving the carbon-carbon double bond. The process follows the Criegee mechanism, where ozone undergoes a 1,3-dipolar cycloaddition to the alkene to form an unstable primary ozonide (molozonide). msu.edu This intermediate rapidly rearranges into a carbonyl compound (in this case, acetone (B3395972), from the (CH₃)₂C= end of the double bond) and a carbonyl oxide, also known as a Criegee intermediate. msu.edu For this compound, this would yield acetone and a four-carbon Criegee intermediate bearing the butyl and hydroxymethyl substituents. These intermediates are highly reactive and their subsequent transformations determine the final products.
Kinetic and Thermodynamic Profiling of Chemical Reactions Involving this compound
The rates and energy changes of reactions involving this compound are fundamental to predicting its chemical behavior under various conditions.
Kinetic Profiling: Kinetic data for this specific molecule is not readily found in the literature, but rates can be estimated using structure-activity relationships (SARs). For instance, the rate coefficient for gas-phase ozonolysis can be predicted. The reactivity of an alkene towards ozone is highly dependent on the substitution pattern of the double bond. copernicus.org The double bond in this compound is trisubstituted. Based on SARs developed for unsaturated organic compounds, the presence of three alkyl substituents significantly increases the reaction rate compared to less substituted alkenes. Furthermore, allylic alcohols have been studied as a class, and specific substituent factors for the -OH group are available. copernicus.orgcopernicus.org
The table below presents an estimated rate constant for the ozonolysis of this compound based on established SARs for similar trisubstituted alkenes.
| Reaction | Reactant | Temperature (K) | Estimated Rate Coefficient k (cm³ molecule⁻¹ s⁻¹) | Basis of Estimation |
| Ozonolysis | Ozone (O₃) | 298 | ~1 x 10⁻¹⁶ | Based on SAR for trisubstituted alkenes, accounting for α- and β-substituents relative to the double bond. copernicus.orgcopernicus.org |
Interactive Data Table: Estimated Ozonolysis Rate Constant
| Reaction Partner | Estimated k (cm³ molecule⁻¹ s⁻¹) | Notes |
| Ozone (O₃) | Rate is high due to the electron-rich trisubstituted double bond. |
Thermodynamic Profiling: The thermodynamics of reactions involving this compound can be assessed through computational chemistry. Most transformations that form stable products, such as the conversion of a double bond and an alcohol into a cyclic ether (oxidative cyclization) or the cleavage of a double bond into two carbonyl groups (ozonolysis), are thermodynamically favorable and thus exothermic. For example, the epoxidation of the double bond would be expected to have a significant negative enthalpy of reaction (ΔH), driven by the replacement of a relatively weak π-bond with two stronger C-O σ-bonds.
Computational Chemistry Approaches to Structure-Reactivity and Selectivity
Computational chemistry provides powerful tools for investigating reaction mechanisms and predicting the reactivity and selectivity of molecules like this compound, especially when experimental data is limited. nd.edu
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model organic reactions. researchgate.net By calculating the energies of reactants, intermediates, transition states (TS), and products, a detailed potential energy surface for a proposed reaction can be constructed. This allows for the determination of activation energies (Ea), which are directly related to reaction kinetics, and reaction enthalpies (ΔH), which describe the thermodynamics.
For a reaction such as the epoxidation of this compound, DFT calculations could be used to compare the transition state energies for attack on the two different faces of the double bond. The difference in these energies would allow for a quantitative prediction of the diastereoselectivity of the reaction.
The following table provides an illustrative, hypothetical energy profile for a generic two-step reaction of this compound, demonstrating how relative energies are used to understand a reaction pathway.
| Species | Hypothetical Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (e.g., alcohol + reagent) |
| Transition State 1 (TS1) | +15.0 | Energy barrier for the first step |
| Intermediate | -5.0 | A transient, metastable species |
| Transition State 2 (TS2) | +10.0 | Energy barrier for the second step |
| Products | -25.0 | Final, stable products |
Interactive Data Table: Hypothetical Reaction Energy Profile
| Species | Relative Energy (kcal/mol) | Edit Value |
| Reactants | 0.0 | |
| TS1 | 15.0 | |
| Intermediate | -5.0 | |
| TS2 | 10.0 | |
| Products | -25.0 |
Molecular Modeling for Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure and flexibility of this compound are critical to its reactivity. Molecular modeling techniques, from simple molecular mechanics to higher-level quantum calculations, are used to perform conformational analysis. This analysis identifies the lowest-energy conformations of the molecule, which are the most populated at equilibrium.
The relative orientation of the alcohol and the double bond in the lowest-energy conformers can have profound stereoelectronic consequences. For an intramolecular cyclization, the reaction is only possible from conformations where the hydroxyl group can approach the double bond in a geometrically favorable manner for ring closure (e.g., consistent with the Bürgi-Dunitz trajectory). psu.edu The preferred conformation can pre-organize the molecule for a specific reaction pathway, thereby enhancing its rate and controlling the stereochemical outcome of the product. For example, intramolecular hydrogen bonding between the hydroxyl group and the π-system of the alkene, if present in a stable conformer, could influence the electron density of the double bond and affect its reactivity towards electrophiles.
Advanced Spectroscopic and Analytical Techniques for Characterization of 2 Butyl 5 Methylhex 4 En 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is indispensable for determining the carbon skeleton and proton environments of 2-Butyl-5-methylhex-4-en-1-ol. Both ¹H and ¹³C NMR are used to piece together the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals are expected for the hydroxyl proton, the protons on the carbon bearing the hydroxyl group, the vinylic proton, and the various aliphatic protons of the butyl and methyl groups. The integration of these signals corresponds to the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet) reveal adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their electronic environment. Key signals would include those for the sp³-hybridized carbon attached to the hydroxyl group (C1), the chiral center (C2), the sp²-hybridized carbons of the double bond (C4 and C5), and the carbons of the butyl and methyl substituents.
Predicted NMR Data for this compound
The following table presents predicted chemical shifts (δ) in parts per million (ppm) based on the analysis of similar allylic alcohol structures. umich.edumpg.decore.ac.ukrsc.orgmdpi.com
| Assignment | ¹H NMR (Predicted δ, Multiplicity) | ¹³C NMR (Predicted δ) |
| Hₐ/Hₐ' (on C1) | ~3.5 - 3.7 (m) | ~65-68 |
| Hₓ (on C2) | ~2.1 - 2.3 (m) | ~45-48 |
| Hᵧ (on C4) | ~5.1 - 5.3 (t) | ~124-126 |
| -OH | Variable, broad singlet | - |
| -CH₂- (butyl) | ~1.2 - 1.5 (m) | ~29-32 |
| -CH₂- (butyl) | ~1.2 - 1.5 (m) | ~27-29 |
| -CH₂- (butyl) | ~1.2 - 1.5 (m) | ~22-24 |
| -CH₃ (butyl) | ~0.9 (t) | ~14 |
| -CH₂- (on C3) | ~2.0 - 2.2 (m) | ~35-38 |
| -CH₃ (on C5) | ~1.7 (s) | ~25 |
| -CH₃ (on C5) | ~1.6 (s) | ~18 |
Note: s=singlet, t=triplet, m=multiplet. Predicted values are based on related structures and may vary depending on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry techniques are critical for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₂₂O), the exact mass of the molecular ion [M]⁺ is 170.16707. nih.gov This precision distinguishes it from other compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This is useful for analyzing mixtures and identifying components. The mass spectrum of an alcohol obtained by electron ionization (EI) often shows characteristic fragmentation patterns. libretexts.orglibretexts.org The molecular ion peak for primary alcohols can be weak or absent. Common fragmentation pathways for allylic alcohols include:
Loss of water: [M - H₂O]⁺, resulting from dehydration. For this compound, this would be a peak at m/z 152.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. Loss of the butyl group ([M - C₄H₉]⁺) would lead to a fragment at m/z 113.
Cleavage of the alkyl chain: Fragmentation of the butyl group is common, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org
Expected Fragmentation Data for this compound
| m/z (Mass/Charge) | Possible Fragment Identity | Fragmentation Process |
| 170 | [C₁₁H₂₂O]⁺ | Molecular Ion [M]⁺ |
| 152 | [C₁₁H₂₀]⁺ | Loss of H₂O from [M]⁺ |
| 113 | [C₇H₁₃O]⁺ | α-cleavage, loss of butyl radical (•C₄H₉) |
| 85 | [C₆H₁₃]⁺ | Cleavage at C2-C3 bond |
| 69 | [C₅H₉]⁺ | Allylic cleavage, formation of isoprene (B109036) cation |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy methods like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of radiation corresponding to molecular vibrations.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most prominent feature is the strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol group. Other key absorptions include C-H stretches, the C=C stretch of the alkene, and the C-O stretch.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond, being symmetric, often gives a strong signal in the Raman spectrum, whereas the polar O-H bond gives a weak one.
Characteristic Vibrational Frequencies
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Notes |
| O-H Stretch | 3200–3600 (strong, broad) | Weak | Broadness due to hydrogen bonding. researchgate.net |
| sp³ C-H Stretch | 2850–2960 (strong) | Strong | From butyl group and other aliphatic parts. |
| sp² C-H Stretch | 3010–3095 (medium) | Medium | From the vinylic proton. |
| C=C Stretch | 1665–1675 (medium, variable) | Strong | Characteristic of a tri-substituted alkene. |
| C-O Stretch | 1030–1080 (strong) | Weak | Typical for a primary alcohol. |
Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Circular Dichroism)
Since this compound possesses a stereocenter at the C2 position, it is a chiral molecule that can exist as two enantiomers, (R) and (S). Chiroptical methods are essential for determining the absolute configuration of a specific enantiomer.
Optical Rotation: A pure enantiomer of this compound will rotate the plane of polarized light, and its specific rotation ([α]D) is a characteristic physical property. The sign (+ or -) and magnitude of the rotation are measured, but this alone does not reveal the (R) or (S) configuration without comparison to a known standard.
Circular Dichroism (CD) and the Exciton (B1674681) Chirality Method: Circular dichroism measures the differential absorption of left and right circularly polarized light. While the parent alcohol lacks a strong chromophore for direct CD analysis, it can be derivatized to apply the powerful exciton chirality method. acs.orgacs.org A common approach for allylic alcohols is to convert the alcohol into an ester with a chromophoric acid, such as p-bromobenzoic acid. cdnsciencepub.comresearchgate.net The two chromophores—the newly formed benzoate (B1203000) and the C=C double bond—are held in a chiral arrangement. Their electronic transitions couple, producing a characteristic split CD signal (a "couplet"). The sign of this CD couplet is directly related to the absolute stereochemistry of the chiral center, according to the Harada-Nakanishi exciton chirality rule. cdnsciencepub.comnih.gov
Advanced Chromatographic Separations for Isomer Resolution (e.g., Chiral HPLC)
Due to its chirality and the presence of a double bond, this compound can exist as a mixture of isomers (enantiomers and potentially E/Z diastereomers, though the specified nomenclature implies a specific alkene geometry). Advanced chromatographic techniques are required to separate these isomers.
Isomer Separation: The isomers may be separated from each other by physical means, such as fractional distillation, though this is often challenging for isomers with similar boiling points. google.com
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating enantiomers. This technique uses a stationary phase that is itself chiral. The two enantiomers of this compound interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute at different times. This allows for both the analytical quantification of the enantiomeric excess (ee) and the preparative isolation of the pure enantiomers. The alcohol may be analyzed directly or after derivatization to improve detection.
Gas Chromatography (GC): On standard achiral columns, GC can be used to separate geometric (E/Z) isomers if they exist. For enantiomer separation, a chiral GC column would be required.
Applications of 2 Butyl 5 Methylhex 4 En 1 Ol and Its Synthetic Intermediates in Complex Molecule Synthesis
Strategic Building Block in Natural Product Total Synthesis
The utility of a molecule as a strategic building block in the total synthesis of natural products is determined by its ability to be incorporated efficiently into a larger, more complex target molecule. The structure of 2-Butyl-5-methylhex-4-en-1-ol, featuring a functionalized C11 backbone, presents theoretical opportunities for its use in the synthesis of various natural products. However, specific examples of its incorporation into a natural product's core structure are not readily found in current research.
Hypothetically, the allylic alcohol moiety could be a linchpin for stereoselective epoxidation or dihydroxylation reactions, setting key stereocenters. The trisubstituted double bond could participate in olefination or metathesis reactions to extend the carbon chain or form macrocyclic structures common in many natural products.
Table 1: Potential Reactions of this compound in Natural Product Synthesis (Theoretical)
| Reaction Type | Functional Group Involved | Potential Outcome in Synthesis |
| Sharpless Asymmetric Epoxidation | Allylic Alcohol | Introduction of a chiral epoxide for further functionalization. |
| Olefin Cross-Metathesis | Alkene | Carbon-carbon bond formation to connect with other fragments. |
| Oxidation of Primary Alcohol | Alcohol | Formation of an aldehyde or carboxylic acid for subsequent coupling reactions. |
| Ozonolysis | Alkene | Cleavage of the double bond to yield smaller, functionalized fragments. |
Despite these theoretical possibilities, the absence of published total syntheses explicitly employing this compound as a key building block indicates that its practical application in this area is yet to be realized or widely reported.
Precursor for Advanced Organic Materials and Bioactive Compound Scaffolds
The development of advanced organic materials and bioactive compound scaffolds often relies on the polymerization or derivatization of functionalized monomers. While some commercial suppliers suggest the potential use of this compound in medicinal chemistry and materials science, concrete examples and detailed research are lacking.
Theoretically, the primary alcohol could be esterified with polymerizable groups, or the alkene could be utilized in ring-opening metathesis polymerization (ROMP). Such polymers could possess unique thermal or optical properties.
In the context of bioactive scaffolds, the C11 framework of this compound could serve as a starting point for generating libraries of compounds for high-throughput screening. Derivatization of the alcohol and alkene functionalities would allow for the exploration of a diverse chemical space in the search for new therapeutic agents.
Development of Novel Reagents and Catalysts from this compound Derivatives
The chiral nature of this compound makes it a theoretical candidate for the development of chiral ligands for asymmetric catalysis. The synthesis of such ligands would involve the modification of the alcohol functionality to incorporate coordinating atoms like phosphorus or nitrogen. These ligands could then be complexed with transition metals to create catalysts for a variety of enantioselective transformations.
Table 2: Hypothetical Chiral Ligands Derived from this compound
| Ligand Type | Synthetic Modification | Potential Catalytic Application |
| Chiral Phosphine | Conversion of alcohol to a tosylate, followed by nucleophilic substitution with a phosphide. | Asymmetric hydrogenation, cross-coupling reactions. |
| Chiral Diamine | Oxidation of alcohol to an aldehyde, followed by reductive amination with a chiral amine. | Asymmetric transfer hydrogenation, Lewis acid catalysis. |
However, it is crucial to reiterate that these are hypothetical applications. The scientific literature does not currently contain reports on the synthesis and application of novel reagents or catalysts derived from this compound.
Q & A
Q. What are the recommended methods for synthesizing and characterizing 2-Butyl-5-methylhex-4-EN-1-OL to ensure reproducibility?
- Methodological Answer : Synthesis should follow protocols detailing reaction conditions (e.g., temperature, catalysts, solvent systems) and purification steps (e.g., column chromatography, distillation). Characterization requires NMR (¹H, ¹³C), mass spectrometry (MS) , and FT-IR to confirm structure and purity. For novel compounds, elemental analysis or X-ray crystallography may be necessary. Ensure experimental sections include sufficient detail for replication, adhering to journal guidelines for data presentation .
Q. How can researchers verify the accuracy of spectral data (e.g., NMR, MS) for this compound?
- Methodological Answer : Cross-reference spectral data with authoritative databases like NIST Chemistry WebBook or Beilstein Database . Validate peak assignments using computational tools (e.g., density functional theory for NMR chemical shifts) and compare with structurally similar compounds in peer-reviewed literature. Reproducibility is enhanced by documenting instrument parameters (e.g., solvent, field strength) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use chemical-resistant PPE (gloves, goggles), work in a fume hood, and avoid ignition sources due to flammability risks. Storage should be in airtight containers under inert gas (e.g., nitrogen) at controlled temperatures. Emergency protocols must address spills (neutralize with appropriate absorbents) and exposure (immediate rinsing for skin/eye contact) .
Advanced Research Questions
Q. How can contradictory results in the stability or reactivity of this compound be resolved?
- Methodological Answer : Conduct controlled stability studies under varying conditions (pH, temperature, light exposure) using techniques like HPLC or GC-MS to track degradation products. Employ kinetic modeling to identify reaction pathways. Contradictions may arise from impurities or environmental factors; replicate experiments with rigorous controls and report raw data for transparency .
Q. What experimental designs are suitable for studying the compound’s isomerization or stereochemical behavior?
- Methodological Answer : Use dynamic NMR or chiral chromatography to monitor isomerization kinetics. Computational methods (e.g., molecular dynamics simulations) can predict energy barriers between conformers. For enantiomeric resolution, employ chiral derivatization agents or enzyme-mediated reactions, validated by polarimetry or circular dichroism .
Q. How should researchers address discrepancies in bioactivity data across studies?
- Methodological Answer : Perform meta-analyses of existing datasets to identify confounding variables (e.g., cell line differences, assay conditions). Validate findings using orthogonal assays (e.g., in vitro vs. in vivo models). Cross-check purity and stereochemistry, as impurities or racemic mixtures can skew bioactivity results .
Q. What statistical approaches are recommended for analyzing dose-response or structure-activity relationships (SAR)?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) for dose-response curves. For SAR, use multivariate analysis (e.g., PCA, PLS regression) to correlate structural descriptors (logP, polar surface area) with activity. Validate models via bootstrapping or cross-validation to ensure robustness .
Data Management & Reproducibility
Q. How can researchers ensure long-term reproducibility of synthetic protocols for this compound?
- Methodological Answer : Document step-by-step procedures with exact quantities, reaction times, and purification details. Deposit synthetic protocols in repositories like Protocols.io and share raw spectral data in supplementary materials. Use version-controlled electronic lab notebooks (ELNs) to track modifications .
Q. What strategies mitigate common method variance (CMV) in spectroscopic or bioassay data?
- Methodological Answer : Implement procedural remedies (e.g., blinding analysts to sample identity) and statistical checks (e.g., Harman’s single-factor test). For structural studies, validate findings with multiple techniques (e.g., NMR + X-ray). Report CMV assessments using latent variable models to quantify method-related variance .
Contradiction Analysis & Theoretical Frameworks
Q. How can conflicting hypotheses about the compound’s mechanism of action be tested?
- Methodological Answer :
Design knockout experiments (e.g., enzyme inhibition studies) or use isotopic labeling (²H, ¹³C) to trace metabolic pathways. Integrate systems biology models to simulate competing mechanisms. Publish negative results to clarify boundary conditions for observed effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
